molecular formula C8H9N3O B3225602 [1,2,4]Triazolo[1,5-a]pyridine, 7-methoxy-2-methyl- CAS No. 1250444-40-6

[1,2,4]Triazolo[1,5-a]pyridine, 7-methoxy-2-methyl-

Cat. No.: B3225602
CAS No.: 1250444-40-6
M. Wt: 163.18 g/mol
InChI Key: FUWWYRKJGKTOBS-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridine, 7-methoxy-2-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry This compound is characterized by a triazole ring fused to a pyridine ring, with methoxy and methyl substituents at the 7 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyridine, 7-methoxy-2-methyl- can be achieved through several methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions are mild, and the process demonstrates good functional group tolerance and high yields.

Industrial Production Methods

Industrial production of [1,2,4]Triazolo[1,5-a]pyridine, 7-methoxy-2-methyl- typically involves large-scale synthesis using similar methodologies as in laboratory settings but optimized for higher efficiency and yield. The use of microwave-assisted synthesis is particularly advantageous due to its rapid reaction times and reduced energy consumption.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridine, 7-methoxy-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various substituted derivatives of [1,2,4]Triazolo[1,5-a]pyridine, 7-methoxy-2-methyl-, which can exhibit different biological activities and properties.

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyridine, 7-methoxy-2-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyridine, 7-methoxy-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, as an RORγt inverse agonist, it binds to the RORγt receptor and inhibits its activity, leading to reduced expression of pro-inflammatory cytokines. Similarly, as a JAK1 and JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is crucial for cell proliferation and immune response .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1,2,4]Triazolo[1,5-a]pyridine, 7-methoxy-2-methyl- include:

Uniqueness

The uniqueness of [1,2,4]Triazolo[1,5-a]pyridine, 7-methoxy-2-methyl- lies in its specific substitution pattern and the resulting biological activities. The presence of methoxy and methyl groups at the 7 and 2 positions, respectively, imparts distinct pharmacological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

7-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-6-9-8-5-7(12-2)3-4-11(8)10-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWWYRKJGKTOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC(=CC2=N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201221863
Record name [1,2,4]Triazolo[1,5-a]pyridine, 7-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250444-40-6
Record name [1,2,4]Triazolo[1,5-a]pyridine, 7-methoxy-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1250444-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyridine, 7-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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